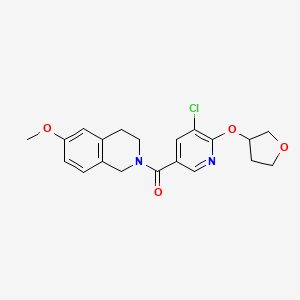![molecular formula C21H19ClN4O B2867005 3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890635-59-3](/img/structure/B2867005.png)
3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a derivative of pyrazolo[1,5-a]pyrimidine . Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential applications in various fields, including as anticancer agents .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of pyrazolo[4,3-e]pyrido[1,2-a]pyrimidine derivatives have been synthesized via cyclocondensation reactions of pyrazolo-enaminone with a series of arylidenemalononitriles .Molecular Structure Analysis
The molecular structure of similar compounds has been investigated using various spectral techniques and elemental analysis (IR, UV-Vis, H NMR, C NMR, and ESI-MS) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds typically involve cyclocondensation reactions . Further studies would be needed to fully understand the chemical reactions specific to “3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine”.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine derivatives involves chlorination and aminisation processes. One study details the synthesis of a structurally similar compound, highlighting its moderate anticancer activity. The crystal structure of the compound was determined, contributing to the understanding of its chemical properties and potential biological interactions (Lu Jiu-fu et al., 2015).
Antitumor and Antimicrobial Activities
Research has shown that pyrazolo[1,5-a]pyrimidin-7-amines and related structures exhibit significant antitumor and antimicrobial activities. Compounds derived from enaminones, used as intermediates, have shown cytotoxic effects comparable to 5-fluorouracil against specific cancer cell lines and also demonstrated antimicrobial properties (S. Riyadh, 2011).
Pharmacological Evaluation
Another study focused on designing 2-arylpyrazolo[4,3-d]pyrimidin-7-amines as human A3 adenosine receptor antagonists. The presence of acyl groups was crucial for binding efficiency, and several derivatives exhibited low nanomolar affinity and high selectivity, with potential therapeutic applications in neurotoxicity (L. Squarcialupi et al., 2013).
Chemical Properties and X-ray Diffraction Analysis
A series of 1-arylpyrazolo[3,4-d]pyrimidine derivatives containing an amide moiety was synthesized, providing insights into their molecular structure through X-ray diffraction. This study helps in understanding the structural requirements for biological activity and offers a foundation for the development of new compounds with enhanced pharmacological properties (Ju Liu et al., 2016).
Mecanismo De Acción
Target of Action
Similar compounds have been shown to exhibit anti-epileptic activity, suggesting potential interaction with neuronal targets .
Mode of Action
Based on the structure-activity relationship (sar) of similar compounds, it can be inferred that the pyrazolo[1,5-a]pyrimidin-7-amine core is a necessary “active core” for the observed biological activity .
Biochemical Pathways
Given its potential anti-epileptic activity, it may influence neuronal excitability and neurotransmission .
Pharmacokinetics
Similar compounds have demonstrated good oral bioavailability, suggesting that this compound may also exhibit favorable absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
Based on the observed anti-epileptic activity of similar compounds, it may help to reduce neuronal excitability and prevent seizure activity .
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-(4-ethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O/c1-3-27-16-10-8-15(9-11-16)25-20-12-14(2)24-21-18(13-23-26(20)21)17-6-4-5-7-19(17)22/h4-13,25H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBTZCQGAFUXJMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NC3=C(C=NN23)C4=CC=CC=C4Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(4-Fluorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2866925.png)
![N-[4-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)phenyl]acetamide](/img/structure/B2866926.png)
![methyl 3-[(3-formyl-1H-indol-1-yl)methyl]benzoate](/img/structure/B2866928.png)
![8-(4-ethoxyphenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2866929.png)
![Sodium 4-[(2E)-3-phenylprop-2-enoyl]benzene-1-sulfonate](/img/structure/B2866930.png)
![ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2866931.png)



![4-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2866937.png)
![2-(4-methoxybenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2866939.png)
